4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide
描述
4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that plays a crucial role in many cellular processes, including cell differentiation, proliferation, and apoptosis.
作用机制
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII involves the inhibition of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity. 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ is a serine/threonine kinase that phosphorylates many cellular proteins, including glycogen synthase, tau protein, and beta-catenin. Inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity leads to the dephosphorylation of these proteins, resulting in a cascade of downstream effects. In cancer, inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity leads to the inhibition of tumor growth and induction of apoptosis. In Alzheimer's disease, inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity leads to the reduction of neurofibrillary tangles and improvement of cognitive function. In diabetes, inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity leads to the improvement of insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII are dependent on the specific disease or condition being studied. In cancer, 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII has been shown to reduce the formation of neurofibrillary tangles and improve cognitive function in animal models. In diabetes, 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII has been shown to improve insulin sensitivity and glucose uptake in animal models.
实验室实验的优点和局限性
The advantages of using 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII in lab experiments include its potency and selectivity for 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ, its ability to inhibit 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity in vivo and in vitro, and its potential therapeutic applications in various diseases. The limitations of using 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII in lab experiments include its potential toxicity and off-target effects, the need for further studies to determine its optimal dosage and administration, and the need for further studies to determine its long-term safety and efficacy.
未来方向
There are several future directions for the study of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII. One direction is the further exploration of its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is the development of more potent and selective 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitors with fewer off-target effects and improved safety and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII for different diseases and patient populations.
科学研究应用
The 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ is known to play a crucial role in tumor growth and progression. Inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ is involved in the formation of neurofibrillary tangles, a hallmark of the disease. Inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity has been shown to reduce the formation of neurofibrillary tangles and improve cognitive function in animal models. In diabetes, 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ is involved in insulin signaling and glucose metabolism. Inhibiting 4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamideβ activity has been shown to improve insulin sensitivity and glucose uptake in animal models.
属性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-12-3-4-13(16)11-14(12)18-6-8-19(9-7-18)15(20)17-5-10-21-2/h3-4,11H,5-10H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJAVITUMQELBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。